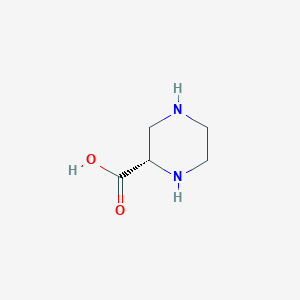

(S)-Piperazine-2-carboxylic acid

Overview

Description

(S)-Piperazine-2-carboxylic acid (PAC) is a six-membered heterocyclic compound containing two nitrogen atoms at the 1,4-positions and a carboxylic acid group at the 2-position. Its stereospecific (S)-configuration is critical for biological activity and molecular recognition in chiral environments. PAC is widely used in pharmaceutical chemistry as a building block for peptidomimetics and protease inhibitors, leveraging its ability to mimic natural amino acids while enhancing metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Piperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with diesters. For example, the reaction of ethylenediamine with diethyl oxalate under controlled conditions can yield the desired piperazine derivative. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-Piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-2,3-dione, while reduction could produce piperazine-2-methanol.

Scientific Research Applications

Overview

(S)-Piperazine-2-carboxylic acid is a derivative of piperazine, characterized by its chiral nature, which allows it to interact selectively with biological systems. Its chemical formula is , and it exists as a white to pale yellow powder with high optical purity (≥99%) .

Pharmaceutical Development

This compound serves as a chiral intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with target biomolecules enhances drug efficacy and selectivity. For instance, it has been incorporated into peptide structures to improve their biological activity .

Case Study: Peptidomimetics

A study demonstrated the incorporation of (S)-PCA into peptides, resulting in compounds with improved conformational stability. The synthesized peptides exhibited distinct turn-inducing abilities, which are crucial for their biological function .

Agrochemical Applications

In agrochemicals, (S)-PCA is utilized as a building block for the development of herbicides and pesticides. Its chiral nature allows for the design of more effective agrochemical agents that can target specific pathways in pests while minimizing impact on non-target organisms .

Chiral Catalysts

This compound is employed as a chiral catalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in producing fine chemicals and specialty polymers .

Fine Chemicals Production

The compound is also used in the production of fine chemicals where chirality is essential for the desired properties of the final product. For example, it has been utilized in synthesizing various piperazine derivatives that find applications in medicinal chemistry .

Mechanism of Action

The mechanism by which (S)-Piperazine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₅H₁₀N₂O₂

- CAS Number : 147650-70-2

- Synthesis : Produced via kinetic resolution of racemic carboxamides using stereoselective amidases in bacterial cells (e.g., Pseudomonas spp.) . Alternative enzymatic methods, such as alcalase-mediated resolution, offer cost-effective routes to enantiomerically pure (S)-PAC .

Comparison with Structurally Similar Compounds

Piperazic Acid (Hexahydropyridazine-3-carboxylic Acid)

- Structure : A six-membered ring with two adjacent nitrogen atoms (1,2-positions) and a carboxylic acid group at the 3-position.

- Key Differences: The 1,2-diazine ring in piperazic acid introduces distinct electronic and conformational properties compared to PAC’s 1,4-diazine ring. Piperazic acid is a non-proteinogenic amino acid used in natural product biosynthesis (e.g., antibiotics), whereas PAC is primarily applied in synthetic drug design .

Proline and Analogues (Oic, Tic)

- Proline : A five-membered pyrrolidine ring with a carboxylic acid group. PAC’s six-membered ring provides greater flexibility, enabling diverse peptide backbone conformations.

- Octahydroindole-2-carboxylic acid (Oic) and 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): Oic: A fused bicyclic system that enhances rigidity compared to PAC. Tic: An aromatic ring enabling π–π and π–cation interactions, which PAC lacks. Tic’s rigidity improves binding to targets like Neuropilin-1, whereas PAC’s flexibility suits dynamic binding sites .

Piperidine-2-carboxylic Acid (Pipecolic Acid)

- Structure : A six-membered ring with one nitrogen atom (piperidine) and a carboxylic acid group.

- Comparison: The absence of a second nitrogen atom reduces hydrogen-bonding capacity and alters pKa values. Pipecolic acid is a natural lysine metabolite, whereas PAC is synthetic and used in non-biological applications like CO₂ adsorption .

Functional and Application-Based Comparisons

Table 1: Bioactivity of PAC Derivatives vs. Analogs

Biological Activity

(S)-Piperazine-2-carboxylic acid is a significant compound in medicinal chemistry, primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. This article delves into its biological activities, particularly focusing on its inhibitory effects on enzymes relevant to neurodegenerative diseases and its potential applications in drug development.

Overview of Biological Activity

This compound exhibits notable biological activity, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. Recent studies have demonstrated that derivatives of this compound can serve as multi-target directed ligands (MTDLs) with significant anticholinesterase activity.

Key Findings:

- Inhibition of AChE and BChE : Research indicates that certain derivatives, such as 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, show competitive inhibition against AChE with a Ki value of 10.18 µM, demonstrating selectivity for AChE over BChE .

- Cytotoxicity : The cytotoxicity profile of these compounds was assessed using human neuroblastoma cell lines (SH-SY5Y), revealing lower toxicity levels compared to standard drugs like staurosporine and comparable toxicity to donepezil, a commonly used Alzheimer’s treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the piperazine-2-carboxylic acid structure influence biological activity. Molecular docking studies have illustrated stable binding interactions with key enzyme sites, indicating that specific functional groups enhance inhibitory potency and selectivity.

| Compound | Ki (AChE) | Selectivity Index (SI) |

|---|---|---|

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | 10.18 µM | 17.90 |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | 1.6 nM | 21862.5 |

Case Studies

- Alzheimer's Disease Research : A study focused on the development of MTDLs for Alzheimer's therapy identified several piperazine derivatives with enhanced anticholinesterase activity. The most potent derivative exhibited a significantly lower Ki value against BChE compared to donepezil, suggesting its potential as a therapeutic agent .

- Enzymatic Synthesis : Another research avenue explored the enzymatic resolution of racemic piperazine-2-carboxylic acid using Candida antarctica lipase A (CAL-A), achieving high enantiomeric purity. This method not only highlights the compound's synthetic utility but also underscores its relevance in producing optically active pharmaceuticals .

The mechanisms by which this compound exerts its biological effects primarily involve:

- Competitive Inhibition : The compound competes with acetylcholine for binding at the active sites of AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating cognitive decline associated with Alzheimer's disease.

- Molecular Interactions : Detailed molecular dynamics simulations have shown that the compound forms hydrogen bonds and hydrophobic interactions with the enzymes, contributing to its inhibitory efficacy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-Piperazine-2-carboxylic acid and its derivatives in academic research?

this compound is typically synthesized via multi-step protocols involving orthogonal protection of amines and carboxylic acid groups. For example, racemic piperazine-2-carboxylic acid dihydrochloride can undergo Boc (tert-butoxycarbonyl) protection under acidic conditions, followed by selective deprotection to yield enantiopure intermediates . Advanced derivatives often use Fmoc (fluorenylmethyloxycarbonyl) and Boc dual-protection strategies to enable selective functionalization, as seen in peptide mimetics synthesis . Key steps include ring formation, esterification, and resolution via enzymatic or chemical methods .

Q. How does the stereochemistry of this compound impact its application in peptide mimetics?

Q. What methodologies enhance enantioselective synthesis of this compound?

Kinetic resolution (KR) using Candida antarctica lipase A (CAL-A) achieves high enantioselectivity (E > 200) via N-acylation of racemic Boc-protected methyl esters. Dynamic kinetic resolution (DKR) further improves yields (up to 75%) by combining CAL-A catalysis with in situ racemization using vinyl butanoate in acetonitrile. These methods are optimized for reaction time (48–72 hours), solvent polarity, and temperature (25–40°C) to maximize enantiomeric excess (ee > 98%) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density functional theory (DFT) and molecular dynamics simulations analyze electronic properties (e.g., pKa, logP) and binding affinities to targets like enzymes or receptors. For example, docking studies with TNF-α converting enzyme (TACE) identify key hydrogen-bonding interactions between the carboxylic acid group and active-site residues. Such models guide structural modifications to enhance inhibitory potency .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported antimicrobial activities of this compound derivatives?

Variations in MIC (minimum inhibitory concentration) values across studies often stem from differences in assay conditions (e.g., bacterial strain, pH, solvent). Rigorous standardization includes:

- Using CLSI (Clinical and Laboratory Standards Institute) protocols for broth microdilution.

- Controlling stereochemical purity (ee ≥ 95%) via HPLC or chiral GC.

- Validating membrane permeability using logD7.4 measurements .

Q. Why do enzymatic resolution yields vary between piperazine-2-carboxylic acid derivatives?

Electron-donating groups (e.g., Boc, Fmoc) adjacent to the secondary amine enhance CAL-A activity by stabilizing transition states. For example, Boc-protected derivatives exhibit faster acylation rates (kcat ~ 0.8 s⁻¹) compared to unprotected analogs. Solvent effects (e.g., tert-butyl methyl ether vs. acetonitrile) and substrate solubility also critically influence conversion rates .

Q. Methodological Resources

- Synthetic Protocols : Multi-step orthogonal protection strategies .

- Enzymatic Resolution : CAL-A lipase for KR/DKR .

- Computational Tools : DFT for pKa prediction, molecular docking for target validation .

Properties

IUPAC Name |

(2S)-piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363601 | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147650-70-2 | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147650-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.